N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features both indole and benzothiazole moieties These structures are significant in medicinal chemistry due to their diverse biological activities
Mechanism of Action
Target of Action
N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide is a compound that has been found to bind with high affinity to multiple receptors It’s known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities .
Mode of Action
It’s known that indole derivatives interact with their targets leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It’s known that indole derivatives can have a variety of effects at the molecular and cellular level due to their broad-spectrum biological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide are largely determined by its interactions with various biomolecules. Thiazoles, the class of compounds to which it belongs, have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Cellular Effects
Related compounds have shown notable cytotoxicity toward human cancer cell lines . The influence of this compound on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, would need to be investigated in future studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide typically involves the condensation of 1-methyl-2-oxoindoline with benzo[d]thiazole-2-carboxylic acid. This reaction is often facilitated by coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow synthesis techniques, which allow for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxylate
- N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-sulfonamide
- N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-amine
Uniqueness
N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide is unique due to its specific combination of indole and benzothiazole moieties, which confer distinct biological activities.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-20-13-7-6-11(8-10(13)9-15(20)21)18-16(22)17-19-12-4-2-3-5-14(12)23-17/h2-8H,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXYRHUEHPLVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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